2,6-Dinitro-4-fluoro-phenacetonitrile
Overview
Description
2,6-Dinitro-4-fluoro-phenacetonitrile is an organic compound with the molecular formula C8H4FN3O4 and a molecular weight of 225.13 g/mol It is characterized by the presence of a fluoro group and two nitro groups attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-fluoro-phenacetonitrile typically involves the nitration of 4-fluorobenzonitrile followed by further chemical modifications. One common method includes the reaction of 4-fluorobenzonitrile with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro groups at the 2 and 6 positions . The reaction conditions often require careful temperature control to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-fluoro-phenacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetonitriles with various functional groups replacing the fluoro group.
Reduction: The major products are (4-amino-2,6-dinitrophenyl)acetonitrile and (4-fluoro-2,6-diaminophenyl)acetonitrile.
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives of the phenyl ring.
Scientific Research Applications
2,6-Dinitro-4-fluoro-phenacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrile groups.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals where its functional groups provide desired properties.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-fluoro-phenacetonitrile depends on its specific application. In chemical reactions, the fluoro and nitro groups influence the reactivity and selectivity of the compound. The nitrile group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction or act as electron-withdrawing groups to stabilize intermediates.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-2-nitrophenyl)acetonitrile: Lacks one nitro group, leading to different reactivity and applications.
(4-Chloro-2,6-dinitrophenyl)acetonitrile: Similar structure but with a chloro group instead of a fluoro group, affecting its chemical properties.
(4-Fluoro-2,6-dinitrophenyl)ethanol: Contains an ethanol group instead of an acetonitrile group, leading to different chemical behavior.
Uniqueness
2,6-Dinitro-4-fluoro-phenacetonitrile is unique due to the combination of its fluoro, nitro, and nitrile groups, which impart specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications where these functional groups are advantageous.
Properties
IUPAC Name |
2-(4-fluoro-2,6-dinitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGSCURJGICQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694596 | |
Record name | (4-Fluoro-2,6-dinitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861107-04-2 | |
Record name | (4-Fluoro-2,6-dinitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.